CEP-32496

説明

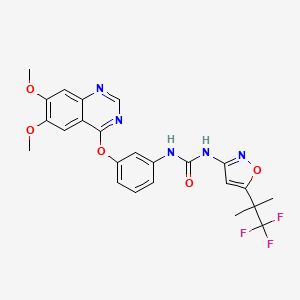

アゲラフェニブは、B-Raf 原がん遺伝子、セリン/スレオニンキナーゼ(BRAF)、上皮成長因子受容体(EGFR)、および転移時に再編成された(RET)キナーゼを含む複数のキナーゼを標的とする低分子阻害剤です . 主に、特定の遺伝子変異を伴う癌における抗腫瘍活性の可能性について調査されています .

2. 製法

合成経路と反応条件: アゲラフェニブの合成は、主要な中間体の調製から始まる複数の段階を伴います。 反応条件は通常、有機溶媒、触媒、および制御された温度の使用を含み、高収率と純度を確保します .

工業生産方法: アゲラフェニブの工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスは、効率性、費用対効果、および環境への配慮を最適化しています。 連続フロー化学や自動合成などの技術が、生産速度の向上と廃棄物の最小限化に役立っています .

科学的研究の応用

アゲラフェニブは、以下を含む幅広い科学研究における応用があります。

化学: キナーゼ阻害とシグナル伝達経路を研究するためのツール化合物として使用されます。

生物学: 増殖、アポトーシス、分化などの細胞過程に対する影響について調査されています。

作用機序

アゲラフェニブは、特にV600E変異などの変異型BRAFキナーゼの活性を選択的に阻害することで効果を発揮します . また、EGFRおよびRETキナーゼを標的にし、腫瘍の増殖と生存に関与する重要なシグナル伝達経路を阻害します . これらのキナーゼを阻害することにより、アゲラフェニブは癌細胞の増殖を抑制し、アポトーシスを誘導します .

類似の化合物:

レゴラフェニブ: 同様の経路を標的とする別のマルチキナーゼ阻害剤ですが、化学構造と活性のスペクトルが異なります.

ソラフェニブ: BRAF、VEGFR、およびその他のキナーゼを標的にし、肝臓がんと腎臓がんの治療に使用されます.

ベムラフェニブ: BRAF V600E変異を特異的に標的にし、メラノーマの治療に使用されます.

アゲラフェニブの独自性: アゲラフェニブの独自性は、複数のキナーゼを同時に標的にできることにあり、特定の遺伝子変異を伴うさまざまな癌に対してより幅広い活性を提供します . 変異型BRAFキナーゼの選択的阻害と、EGFRおよびRETに対する効果により、アゲラフェニブは標的癌治療の有望な候補となっています .

生化学分析

Biochemical Properties

Agerafenib shows high binding affinity for BRAF V600E . It also moderately inhibits other proteins such as Abl-1, c-Kit, RET (c-RET), PDGFRβ, and VEGFR2 . The nature of these interactions involves the inhibition of these proteins, thereby disrupting the biochemical reactions they are involved in .

Cellular Effects

Agerafenib exhibits selective cellular cytotoxicity for cells with the BRAF V600E mutation . It influences cell function by inhibiting the MAPK/MEK phosphorylation pathway, which plays a crucial role in cell signaling .

Molecular Mechanism

Agerafenib exerts its effects at the molecular level primarily through the inhibition of the BRAF V600E mutation . This inhibition disrupts the MAPK/MEK phosphorylation pathway, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, Agerafenib shows sustained tumor stasis and regressions with oral administration against BRAF V600E melanoma and colon carcinoma xenografts . It has been observed that the compound’s effects are stable over time .

Dosage Effects in Animal Models

In animal models, the effects of Agerafenib vary with different dosages . For instance, a dosage of 30-100 mg/kg twice daily has been observed to cause sustained tumor stasis and regressions in BRAF V600E melanoma and colon carcinoma xenografts .

Metabolic Pathways

Given its role as a BRAF V600E inhibitor, it likely interacts with enzymes and cofactors within the MAPK/MEK phosphorylation pathway .

Transport and Distribution

The transport and distribution of Agerafenib within cells and tissues are not explicitly detailed in the available literature. It is known that Agerafenib is orally bioavailable in multiple preclinical species .

Subcellular Localization

Given its role as a BRAF V600E inhibitor, it likely localizes to the cytoplasm where the BRAF protein is typically found .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of agerafenib involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of agerafenib follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis are employed to enhance production rates and minimize waste .

化学反応の分析

反応の種類: アゲラフェニブは、以下を含むさまざまな化学反応を起こします。

還元: 水素の付加または酸素の除去を伴い、通常は水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用します。

一般的な試薬と条件:

酸化: 過酸化水素、過マンガン酸カリウム、およびその他の酸化剤。

還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、およびその他の還元剤。

生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体をもたらし、還元は脱酸素化された化合物を生成する可能性があります .

類似化合物との比較

Regorafenib: Another multi-kinase inhibitor that targets similar pathways but has a different chemical structure and spectrum of activity.

Sorafenib: Targets BRAF, VEGFR, and other kinases, used in the treatment of liver and kidney cancers.

Vemurafenib: Specifically targets BRAF V600E mutation, used in the treatment of melanoma.

Uniqueness of Agerafenib: Agerafenib’s uniqueness lies in its ability to target multiple kinases simultaneously, providing a broader spectrum of activity against various cancers with specific genetic alterations . Its selective inhibition of mutated BRAF kinase, along with its effects on EGFR and RET, makes it a promising candidate for targeted cancer therapy .

特性

IUPAC Name |

1-[3-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22F3N5O5/c1-23(2,24(25,26)27)19-11-20(32-37-19)31-22(33)30-13-6-5-7-14(8-13)36-21-15-9-17(34-3)18(35-4)10-16(15)28-12-29-21/h5-12H,1-4H3,(H2,30,31,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNUPRMJNUQNHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=NO1)NC(=O)NC2=CC(=CC=C2)OC3=NC=NC4=CC(=C(C=C43)OC)OC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22F3N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601025976 | |

| Record name | 1-[3-(6,7-Dimethoxyquinazolin-4-yl)oxyphenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

517.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188910-76-0 | |

| Record name | CEP-32496 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1188910760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Agerafenib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15068 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-[3-(6,7-Dimethoxyquinazolin-4-yl)oxyphenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AGERAFENIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78I4VEX88N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3As,4r,10as)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,9,10-tetrahydro-3h,8h-pyrrolo[1,2-c]purin-9-yl hydrogen sulfate](/img/structure/B560001.png)

![[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;cyclohexanamine](/img/structure/B560022.png)

![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)